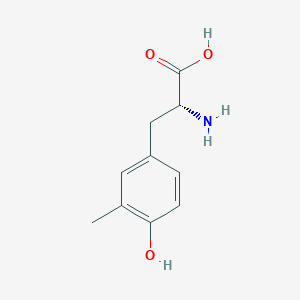
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is an organic compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable carboxylic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, is also becoming increasingly popular to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxy-3-methylbenzaldehyde, while reduction of the amino group can produce 2-amino-3-(4-hydroxy-3-methylphenyl)propanol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which (2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can be compared with other similar compounds such as:
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate
- Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can also influence their solubility, stability, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
MQHLULPKDLJASZ-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



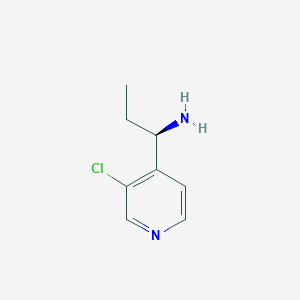

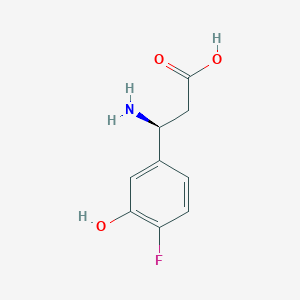


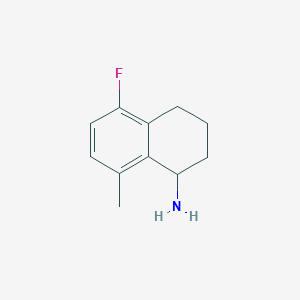
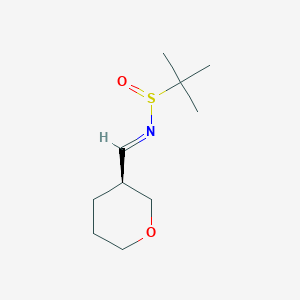
![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15237648.png)


![N'-[(4-methylbenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15237670.png)


